[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-

Liquid Crystal Phase Engineering Thermal Stability Mesophase Range

The compound [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, commonly referred to as 8OCB, is a key member of the alkoxycyanobiphenyl (nOCB) family of thermotropic liquid crystals. Characterized by its biphenyl core with terminal octyloxy and cyano substituents, 8OCB exhibits a rich polymorphism that is highly sensitive to temperature.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 52364-73-5
Cat. No. B1294605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-
CAS52364-73-5
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C21H25NO/c1-2-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3
InChIKeyGPGGNNIMKOVSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4'-(Octyloxy)-4-biphenylcarbonitrile (8OCB) for Precision Liquid Crystal Sourcing


The compound [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, commonly referred to as 8OCB, is a key member of the alkoxycyanobiphenyl (nOCB) family of thermotropic liquid crystals [1]. Characterized by its biphenyl core with terminal octyloxy and cyano substituents, 8OCB exhibits a rich polymorphism that is highly sensitive to temperature [2]. Unlike its purely alkyl analog 8CB, the presence of the ether oxygen in the terminal chain fundamentally alters its intermolecular interactions, leading to a distinct shift in its phase behavior and physical properties. This compound is predominantly utilized in fundamental research for optical and electro-optical device prototyping, where its specific mesomorphic range and high stiffness offer unique experimental advantages .

Why 4'-(Octyloxy)-4-biphenylcarbonitrile (8OCB) Cannot Be Substituted with Generic Alkyl-Cyanobiphenyl LCs


In liquid crystal (LC) device research, the seemingly minor molecular change from an alkyl chain (e.g., in 8CB) to an alkoxy chain (in 8OCB) has profound, non-linear effects on material performance [1]. The oxygen atom introduces a strong dipole moment that stabilizes the crystalline, smectic, and nematic phases, shifting all phase transition temperatures significantly higher and dramatically increasing elastic stiffness [1]. Consequently, 8OCB remains a solid at room temperature—where 8CB is already a fluid LC—rendering them non-interchangeable for any application requiring a specific operating temperature window or mechanical response [2]. The assumption that all cyanobiphenyl LCs behave identically is therefore false; 8OCB and 8CB are distinct functional materials, and their mixtures exhibit non-linear properties that are not simple averages of the pure compounds [3].

Quantitative Differentiation of 4'-(Octyloxy)-4-biphenylcarbonitrile (8OCB) Against Key Comparators


Superior High-Temperature Mesophase Stability: 8OCB vs. Alkyl Analog 8CB

The target compound, 8OCB, exhibits a dramatically higher temperature range for its liquid crystalline phases compared to its alkyl analog 8CB [1]. Specifically, the smectic A to nematic transition (T_AN) and the nematic to isotropic clearing point (T_NI) are shifted upward by >30 °C, providing a much broader and higher-temperature nematic window for applications. The underlying mechanism is the oxygen substitution in 8OCB, which increases the molecular dipole moment and stabilizes the ordered phases to significantly higher temperatures [2].

Liquid Crystal Phase Engineering Thermal Stability Mesophase Range

Enhanced Mechanical Stiffness for Confined Systems: 8OCB Exhibits Greater Elasticity than 8CB

Broadband dielectric spectroscopy studies have established that 8OCB is elastically stiffer than its alkyl homologue 8CB [1]. This superior mechanical property is critical in applications where the LC is confined to nanoscale geometries, such as in nanoporous membranes or polymer-dispersed liquid crystals (PDLCs). The increased stiffness of 8OCB makes its phase behavior and dynamics less sensitive to quenched random disorder from confining walls compared to 8CB, which is more susceptible to such effects [1].

Confined Liquid Crystals Elastic Properties Nanoporous Materials

Higher Molecular Order Parameter for Guest-Host Systems: 8OCB Aligns Dichroic Dyes More Effectively

In guest-host liquid crystal systems, the efficiency of light modulation depends on the order parameter of the dichroic dye dissolved in the LC host. A comparative study on six azo dyes dissolved in 8CB and 8OCB measured their respective orientational order parameters as a function of temperature in both the smectic A and nematic phases [1]. The results demonstrate that the higher intrinsic order and stiffness of the 8OCB host induces a superior alignment in the guest dye molecules, leading to a higher measured order parameter for the dye in 8OCB compared to 8CB.

Guest-Host LC Devices Order Parameter Dichroic Dyes

Tunable Optical Absorption Edge via Binary Phase Engineering with 8CB

A key differentiator for procurement is that 8OCB's optical properties are highly tunable when mixed with its alkyl analog 8CB. A calorimetric and spectrophotometric study of the binary system 8CB/8OCB determined that the maximum absorption wavelength (λ_max) of the mixtures systematically decreases with increasing weight percent of 8CB in 8OCB [1]. This property is not accessible with either pure compound alone and is attributed to the differing alkyl chain lengths, providing a continuous tuning mechanism for the optical absorption edge.

Optoelectronic Tuning Liquid Crystal Mixtures UV-Vis Spectroscopy

High-Value Application Scenarios for 4'-(Octyloxy)-4-biphenylcarbonitrile (8OCB)


High-Temperature Liquid Crystal Optical Shutters and Modulators

The significantly elevated clearing point (T_NI = 79.1 °C) and broadened nematic range of 8OCB compared to 8CB make it the superior active medium for optical shutters, variable optical attenuators, and spatial light modulators designed for high-temperature environments [1]. In outdoor or automotive applications where ambient temperatures can exceed 40 °C, a 8CB-based device would fail by becoming isotropic, while an 8OCB-based device would maintain its operational nematic phase with a comfortable margin, ensuring reliable light modulation. Its higher intrinsic stiffness further ensures stable alignment under thermal stress.

Confined Liquid Crystal Systems in Nanoporous Materials for Sensors

The documented higher elastic stiffness of 8OCB over 8CB is a critical advantage for designing LC-based chemical and biological sensors using nanoporous alumina or silica templates [1]. In these confined geometries, the softer 8CB is prone to disorder-induced smearing of phase transitions, reducing sensor sensitivity. The intrinsically stiffer 8OCB maintains sharper, more predictable phase transitions under confinement, enabling more reproducible and sensitive detection of target analytes. The higher operating temperatures also facilitate faster sensor response kinetics.

High-Contrast Dichroic Dye-Doped LC Displays

For guest-host mode LCDs that do not require polarizers, the host liquid crystal's ability to align dichroic dye molecules is paramount to achieving high contrast ratios [1]. The experimental evidence that 8OCB induces a higher orientational order parameter in guest dyes than 8CB directly translates to superior display performance. A higher order parameter means a larger difference between the bright and dark states, resulting in a higher contrast ratio and better sunlight readability. This makes 8OCB the preferred host for high-performance, non-polarizer LCD designs targeting outdoor and industrial displays.

High-Temperature Organic Photovoltaic (OPV) Templating and Processing

The phase behavior of 8OCB, particularly its smectic A to nematic transition at 66.65 °C, aligns perfectly with common thermal annealing protocols for organic photovoltaic blends like P3HT:PCBM [1]. At this processing temperature, 8OCB's self-assembly into a liquid crystalline state provides an excellent template for the crystallization of the donor polymer P3HT, promoting optimal phase separation and molecular ordering. This templating effect, combined with its optical absorption tunability when mixed with 8CB, offers a unique dual-knob strategy for optimizing OPV active layer morphology, a capability not easily replicated with other liquid crystal classes.

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